N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
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Scientific Research Applications
Biomarker for Alzheimer's Disease
- Alzheimer's Disease Diagnosis : One significant application involves the use of derivatives similar to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide for diagnosing Alzheimer's disease (AD). Compounds like [18F]FDDNP, a radiofluorinated derivative, have been utilized in positron emission tomography (PET) imaging to detect and monitor the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This approach has shown promise in facilitating diagnostic assessments and monitoring the efficacy of experimental treatments for AD (Shoghi-Jadid et al., 2002).
Antibacterial Agents
- Antibacterial Activity : The chemical framework of this compound and its analogues have been explored for synthesizing compounds with antibacterial properties. Studies have demonstrated the synthesis of compounds exhibiting significant in vitro and in vivo antibacterial activities, indicating potential for the development of new antibiotics (Egawa et al., 1984).
Antitumor and Antifolate Agents
- Cancer Research : The pyrimidine and naphthyl components of this compound have been incorporated into the design of classical and nonclassical antifolates, showing potent inhibitory activity against enzymes like dihydrofolate reductase (DHFR), associated with tumor growth. These compounds have demonstrated efficacy as antitumor agents in preclinical models, highlighting their potential in cancer treatment (Gangjee et al., 2007).
Cholinesterase and Aβ-Aggregation Inhibitors
- Neurodegenerative Disease Treatment : Research into the applications of this compound derivatives has also extended to the development of dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds aim to target multiple pathological routes in Alzheimer's disease, offering a promising approach for the treatment of neurodegenerative disorders (Mohamed et al., 2011).
Solar Energy Materials
- Perovskite Solar Cells : Derivatives based on the naphthalene diimide (NDI) structure, related to this compound, have been employed as electron transporting materials in perovskite solar cells (PSCs). These materials have contributed to achieving high power conversion efficiency and long-term stability in PSCs, signifying their relevance in advancing solar energy technology (Jung et al., 2018).
Mechanism of Action
Target of action
Compounds with a pyrimidin-4-yl structure are often involved in interactions with kinases, which play crucial roles in signal transduction pathways within cells .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is a kinase, the compound could affect signal transduction pathways, leading to changes in cell behavior .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a kinase, it could lead to decreased phosphorylation of downstream targets, potentially affecting cell growth, differentiation, or survival .
Future Directions
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(18-9-5-7-16-6-1-2-8-17(16)18)23-11-10-22-19-14-20(25-15-24-19)26-12-3-4-13-26/h1-9,12-15H,10-11H2,(H,23,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERFWXGLPXXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.